molecular formula C8H6F3NS B13159005 2,2-Difluoro-2-(2-fluorophenyl)ethanethioamide

2,2-Difluoro-2-(2-fluorophenyl)ethanethioamide

Cat. No.: B13159005
M. Wt: 205.20 g/mol
InChI Key: XYEUOWOTNNBEEW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(2-fluorophenyl)ethanethioamide involves several steps. One common method includes the reaction of 2-fluorobenzaldehyde with difluoromethylthioamide under specific conditions to yield the desired product . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for efficiency, with precise control over reaction parameters such as temperature, pressure, and reaction time. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(2-fluorophenyl)ethanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenylthioamide derivatives, while substitution reactions can produce a variety of substituted ethanethioamides .

Scientific Research Applications

2,2-Difluoro-2-(2-fluorophenyl)ethanethioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(2-fluorophenyl)ethanethioamide involves its interaction with specific molecular targets. The compound’s fluorine atoms enhance its reactivity and binding affinity to target molecules. This interaction can modulate various biochemical pathways, leading to its observed effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-2-(2-fluorophenyl)ethanethioamide is unique due to its specific arrangement of fluorine atoms, which imparts distinct reactivity and selectivity. This makes it particularly valuable for applications requiring high precision and performance .

Properties

Molecular Formula

C8H6F3NS

Molecular Weight

205.20 g/mol

IUPAC Name

2,2-difluoro-2-(2-fluorophenyl)ethanethioamide

InChI

InChI=1S/C8H6F3NS/c9-6-4-2-1-3-5(6)8(10,11)7(12)13/h1-4H,(H2,12,13)

InChI Key

XYEUOWOTNNBEEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(C(=S)N)(F)F)F

Origin of Product

United States

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